molecular formula C10H9NO3S B12867729 2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid

2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid

Cat. No.: B12867729
M. Wt: 223.25 g/mol
InChI Key: DPTMXJVQFCGORO-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound has a methylthio group attached to the benzoxazole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid typically involves the reaction of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzoxazole ring. The methylthio group is introduced through a subsequent methylation step using methyl iodide or dimethyl sulfate. The reaction conditions often require refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators. Its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of caspase enzymes .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the methylthio group.

    2-(2-Hydroxyphenyl)benzoxazole: A hydroxyl-substituted benzoxazole.

    2-(2-Aminophenyl)benzoxazole: An amino-substituted benzoxazole.

Uniqueness

2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid is unique due to the presence of the methylthio group, which can enhance its lipophilicity and potentially improve its biological activity compared to other benzoxazole derivatives. This structural modification can also influence its reactivity and interaction with molecular targets .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(2-methylsulfanyl-1,3-benzoxazol-4-yl)acetic acid

InChI

InChI=1S/C10H9NO3S/c1-15-10-11-9-6(5-8(12)13)3-2-4-7(9)14-10/h2-4H,5H2,1H3,(H,12,13)

InChI Key

DPTMXJVQFCGORO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=C2O1)CC(=O)O

Origin of Product

United States

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